molecular formula C8H8N4S B2713117 N-(1H-1,3-benzimidazol-5-yl)thiourea CAS No. 862665-25-6

N-(1H-1,3-benzimidazol-5-yl)thiourea

Cat. No. B2713117
M. Wt: 192.24
InChI Key: LMLIAPGENYZGFD-UHFFFAOYSA-N
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Description

“N-(1H-1,3-benzimidazol-5-yl)thiourea” is a chemical compound with the empirical formula C8H8N4S . It has a molecular weight of 192.24 . The compound is used in early discovery research .


Synthesis Analysis

The synthesis of similar molecules has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The SMILES string of “N-(1H-1,3-benzimidazol-5-yl)thiourea” is NC(=S)Nc1ccc2[nH]cnc2c1 . The InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .


Physical And Chemical Properties Analysis

“N-(1H-1,3-benzimidazol-5-yl)thiourea” has an empirical formula of C8H8N4S and a molecular weight of 192.24 . The SMILES string is NC(=S)Nc1ccc2[nH]cnc2c1 , and the InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .

Scientific Research Applications

Biological Importance and Synthetic Methodologies

Compounds like 2-(thio)ureabenzothiazoles, which share structural similarities with "N-(1H-1,3-benzimidazol-5-yl)thiourea," have a broad spectrum of biological activities. These activities are attributed to their potential as therapeutic agents and their role in medicinal chemistry. The synthetic methodologies for these compounds, dating from 1935 to recent approaches, have been highlighted, focusing on achieving various substituents to enhance biological activities (Rosales-Hernández et al., 2022).

Mechanism of Action and Biological Impact of Benzimidazoles

Benzimidazole fungicides and their derivatives are known for their specific inhibitory effects on microtubule assembly, acting by binding to tubulin. These compounds have applications in agriculture, veterinary medicine, and even experimental cancer chemotherapy due to their mode of action. This elucidates the wide application of benzimidazoles across different fields, utilizing them as tools for studying cellular processes (Davidse, 1986).

Heterocycles with Pseudothiourea Pharmacophores

A series of condensed benzimidazoles, quinazolines, and perimidines, containing pseudothiourea structural units, exhibited significant biological activities. These activities include antihypertensive, diuretic, and thermoregulating effects, showcasing the diversity in application and potential of such compounds in addressing various health conditions (Hsu et al., 2005).

DNA Minor Groove Binders

The bis-benzimidazole family, including compounds like Hoechst 33258, binds strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property is utilized in various biological and medicinal applications, including as fluorescent DNA stains for cell biology research, highlighting the versatility of benzimidazole derivatives in scientific research (Issar & Kakkar, 2013).

Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties, ranging from antimicrobial to antiviral effects. The importance of benzimidazoles as chemotherapeutic agents in various clinical conditions is underscored by their significant bioactivity, safety, and stability profiles. This comprehensive review of benzimidazole derivatives from recent literature emphasizes their potential as therapeutic agents in combating a wide array of diseases (Brishty et al., 2021).

properties

IUPAC Name

3H-benzimidazol-5-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLIAPGENYZGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,3-benzimidazol-5-yl)thiourea

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